2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide
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Description
2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C10H13N3O2S2 . It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 6-position . The propyl group is attached to the nitrogen of the amino group .Scientific Research Applications
Metabolic Studies
Benzothiazole sulfonamides, such as 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide, have been studied for their metabolism in different species, including rats, rabbits, and dogs. These compounds undergo complete metabolism to form various metabolites, such as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. These findings are crucial for understanding the biotransformation and potential environmental impact of these compounds (Colucci & Buyske, 1965).
Chemical Synthesis and Reactivity
Research has explored the reactivity of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions, leading to the formation of 2-hydroxybenzothiazole. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids, providing a valuable tool for synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013).
Enzyme Inhibition for Therapeutic Applications
Benzothiazole sulfonamides have been investigated for their inhibition of carbonic anhydrase isoforms, showcasing potential for therapeutic applications. A series of benzo[d]thiazole-5- and 6-sulfonamides demonstrated inhibition of human carbonic anhydrase isoforms, pointing towards their utility in designing isoform-selective inhibitors for treatment of conditions like glaucoma and edema (Abdoli et al., 2017).
Corrosion Inhibition
The utility of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions has been demonstrated, offering insights into their application in industrial corrosion protection. These inhibitors show significant efficiency, contributing to the development of more stable and effective corrosion prevention strategies (Hu et al., 2016).
Properties
IUPAC Name |
2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-5-12-17(14,15)7-3-4-8-9(6-7)16-10(11)13-8/h3-4,6,12H,2,5H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIIGUDBCJPQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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